![molecular formula C18H18FN3OS2 B2507502 5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 1788846-00-3](/img/structure/B2507502.png)
5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H18FN3OS2 and its molecular weight is 375.48. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition Studies
- SB-649868, which shares structural similarities with the compound , was studied for its metabolism and disposition in humans. It's primarily an orexin 1 and 2 receptor antagonist developed for insomnia treatment. The study involved understanding the pharmacokinetics, identifying the principal circulating components, and characterizing the metabolic pathways of SB-649868. The compound and its metabolites were extensively analyzed using high-performance liquid chromatography-mass spectrometry and NMR spectroscopy, providing insights into its metabolism and elimination pathways (Renzulli et al., 2011).
Antimicrobial and Docking Studies
- A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides highlighted the process of synthesizing various derivatives and evaluating their antimicrobial properties. Molecular docking studies were conducted to understand the interaction of these compounds with target proteins, contributing to the development of novel antimicrobial agents (Talupur et al., 2021).
Pharmacokinetics of Novel Inhibitors
- Research into novel anaplastic lymphoma kinase inhibitors, including the compound [(E)-4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide], investigated their pharmacokinetic properties. The study explored the compound's clearance mechanisms and the impact of enzymatic hydrolysis on its pharmacokinetics, providing valuable data for optimizing drug design and efficacy (Teffera et al., 2013).
Serotonergic Activity Studies
- A study on the synthesis and serotonergic activity of variously substituted (3-amido)phenylpiperazine derivatives and benzothiophene-4-piperazine derivatives, including N-(2-ethylphenyl)-4-(4-methyl-1-piperazinyl)-1-benzo[b]thiophene-2-carboxamide, explored their affinity at the vascular 5-HT(1B) receptor. These derivatives were identified as potent and competitive vascular 5-HT(1B) receptor antagonists, expanding our understanding of their pharmacological potential (Moloney et al., 2004).
Mechanism of Action
Target of Action
The compound, also known as 5-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzothiophene-2-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to have diverse biological activities .
properties
IUPAC Name |
5-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS2/c19-14-3-4-15-13(8-14)9-16(25-15)17(23)21-10-12-2-1-6-22(11-12)18-20-5-7-24-18/h3-5,7-9,12H,1-2,6,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQDGVZOXGTZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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